Cas no 1934698-15-3 (4-(1-methoxypropyl)-4H,5H,6H,7H-thieno3,2-cpyridine)

4-(1-methoxypropyl)-4H,5H,6H,7H-thieno3,2-cpyridine structure
1934698-15-3 structure
Product Name:4-(1-methoxypropyl)-4H,5H,6H,7H-thieno3,2-cpyridine
CAS No:1934698-15-3
MF:C11H17NOS
MW:211.323781728745
CID:5691871
PubChem ID:127016239
Update Time:2025-10-22

4-(1-methoxypropyl)-4H,5H,6H,7H-thieno3,2-cpyridine Chemical and Physical Properties

Names and Identifiers

    • EN300-1074868
    • 4-(1-Methoxypropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
    • 1934698-15-3
    • 4-(1-Methoxypropyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
    • Thieno[3,2-c]pyridine, 4,5,6,7-tetrahydro-4-(1-methoxypropyl)-
    • 4-(1-methoxypropyl)-4H,5H,6H,7H-thieno3,2-cpyridine
    • Inchi: 1S/C11H17NOS/c1-3-9(13-2)11-8-5-7-14-10(8)4-6-12-11/h5,7,9,11-12H,3-4,6H2,1-2H3
    • InChI Key: ZLKNDBSXPACHHP-UHFFFAOYSA-N
    • SMILES: S1C=CC2=C1CCNC2C(CC)OC

Computed Properties

  • Exact Mass: 211.10308534g/mol
  • Monoisotopic Mass: 211.10308534g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 49.5Ų

Experimental Properties

  • Density: 1.074±0.06 g/cm3(Predicted)
  • Boiling Point: 304.6±32.0 °C(Predicted)
  • pka: 8.67±0.40(Predicted)

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Additional information on 4-(1-methoxypropyl)-4H,5H,6H,7H-thieno3,2-cpyridine

Recent Advances in the Study of 4-(1-methoxypropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS: 1934698-15-3)

The compound 4-(1-methoxypropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS: 1934698-15-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique thienopyridine scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of biological targets relevant to neurological and inflammatory diseases. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential clinical applications.

A key area of investigation has been the compound's interaction with specific receptors in the central nervous system. Preliminary in vitro and in vivo studies suggest that 4-(1-methoxypropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine exhibits high affinity for certain G-protein-coupled receptors (GPCRs), which are implicated in neuropathic pain and neurodegenerative disorders. Researchers have employed advanced computational modeling and X-ray crystallography to map the binding interactions, providing insights into the structural determinants of its activity.

In addition to its neurological applications, recent work has explored the compound's anti-inflammatory properties. Studies have demonstrated its ability to inhibit key enzymes in the arachidonic acid pathway, such as cyclooxygenase-2 (COX-2), which plays a central role in inflammation. These findings position 4-(1-methoxypropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine as a potential lead compound for the development of novel anti-inflammatory agents with improved selectivity and reduced side effects compared to existing therapeutics.

The synthesis of 4-(1-methoxypropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has also been a focus of recent research. Innovative synthetic routes have been developed to improve yield and scalability, addressing previous challenges in large-scale production. Notably, a recent publication in the Journal of Medicinal Chemistry detailed a streamlined, multi-step synthesis that leverages catalytic asymmetric hydrogenation to achieve high enantiomeric purity, a critical factor for pharmaceutical applications.

Looking ahead, the compound's potential extends beyond its current applications. Ongoing research is investigating its utility in oncology, particularly in targeting specific kinases involved in tumor proliferation. Early-stage preclinical studies have shown encouraging results in inhibiting tumor growth in xenograft models, though further optimization of its pharmacokinetic profile is needed to advance toward clinical trials.

In conclusion, 4-(1-methoxypropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS: 1934698-15-3) represents a versatile and promising scaffold in drug discovery. Its multifaceted pharmacological profile, combined with advances in synthetic methodologies, underscores its potential to address unmet medical needs across multiple therapeutic areas. Continued research will be essential to fully realize its clinical potential and translate these findings into tangible therapeutic benefits.

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